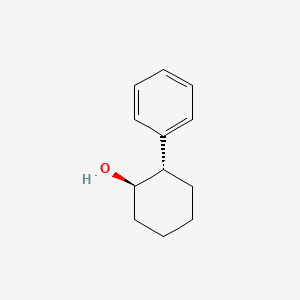

trans-2-Phenyl-1-cyclohexanol

Description

The exact mass of the compound trans-2-Phenyl-1-cyclohexanol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Hexanols - Cyclohexanols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality trans-2-Phenyl-1-cyclohexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-2-Phenyl-1-cyclohexanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,2S)-2-phenylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIBYZBZXNWTPP-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022185 | |

| Record name | trans-2-Phenyl-1-cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2362-61-0, 98919-68-7 | |

| Record name | rel-(1R,2S)-2-Phenylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2362-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylcyclohexanol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002362610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylcyclohexanol, (1R,2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098919687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Phenyl-1-cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2-phenylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLCYCLOHEXANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/452WZ637M8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-PHENYLCYCLOHEXANOL, (1R,2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5411L8484 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Analysis of the Physicochemical Properties of trans-2-Phenyl-1-cyclohexanol

An In-depth Technical Guide:

Abstract

trans-2-Phenyl-1-cyclohexanol is a chiral alcohol renowned for its role as a versatile chiral auxiliary and building block in asymmetric synthesis.[1][2][3] Its stereochemically defined structure allows for the development of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries.[1] This technical guide provides an in-depth examination of the core physical, spectroscopic, and chemical properties of trans-2-Phenyl-1-cyclohexanol. It is intended for researchers, chemists, and drug development professionals, offering not only reference data but also the causal logic behind key experimental protocols for its synthesis, purification, and characterization.

Core Physicochemical Properties

trans-2-Phenyl-1-cyclohexanol is a white crystalline solid at room temperature.[1] Its properties are well-documented, though slight variations in reported data exist, often attributable to the specific enantiomeric purity of the sample. The racemic mixture and its constituent enantiomers are commercially available and are identified by distinct CAS numbers.

| Property | Value | Notes and Conditions | Source(s) |

| Molecular Formula | C₁₂H₁₆O | [1][2][4] | |

| Molecular Weight | 176.26 g/mol | [1][4][5] | |

| Appearance | White to off-white crystalline powder/solid | [1] | |

| Melting Point | 53 – 67 °C | Range covers different reports and purities. Racemic: 55.5-57.0°C; (-)-(1R,2S): 63-65°C; (+)-(1S,2R): 60-62°C. | [1][6][7] |

| Boiling Point | 105 °C @ 3 mmHg 152-155 °C @ 16 mmHg | Boiling point is typically reported under reduced pressure to prevent decomposition. | [1][6] |

| Solubility | Soluble in most organic solvents | Includes alcohols, ethers, ketones, and fats.[8] Low solubility in water is expected. | [8] |

| Optical Rotation | (-)-(1R,2S): [α]²⁰D = -61° to -55° (c=1, MeOH) (+)-(1S,2R): [α]D²⁵ = +52.8° (c=5.4, MeOH) | A key parameter for confirming enantiomeric identity and purity. | [1][7] |

| CAS Numbers | Racemic (±): 2362-61-0 (-)-(1R,2S): 98919-68-7 (+)-(1S,2R): 34281-92-0 | It is critical to use the correct CAS number for the specific stereoisomer required. | [2] |

Molecular Structure and Stereochemistry

The defining feature of trans-2-Phenyl-1-cyclohexanol is the trans relationship between the hydroxyl (-OH) and phenyl (C₆H₅) groups on the cyclohexane ring. In its most stable chair conformation, both of these bulky substituents occupy equatorial positions to minimize steric strain (A-value), which dictates its reactivity and its effectiveness as a chiral director.

Caption: Chair conformation of (1R,2S)-trans-2-Phenyl-1-cyclohexanol.

Spectroscopic and Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and stereochemistry of the compound.

3.1 Infrared (IR) Spectroscopy

The IR spectrum provides a functional group fingerprint. Key absorptions include:

-

O-H Stretch: A strong, broad band around 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.

-

C-H Stretch (Aromatic): A sharp peak appearing just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).

-

C-H Stretch (Aliphatic): Strong, sharp peaks appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C=C Stretch (Aromatic): Overtones/combinations in the 1600-2000 cm⁻¹ region and primary stretching bands around 1450-1600 cm⁻¹.

-

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation.

-

¹H NMR: In a CDCl₃ solvent, the spectrum typically shows:

-

Aromatic Protons (C₆H₅): A multiplet in the δ 7.2-7.4 ppm range integrating to 5H.

-

Carbinol Proton (CH-OH): A multiplet around δ 3.5-3.7 ppm. Its coupling pattern is diagnostic for the trans configuration, often showing a larger diaxial coupling constant if the ring were to flip, but in this stable conformation, it appears as a multiplet due to coupling with adjacent protons.

-

Benzylic Proton (CH-Ph): A multiplet around δ 2.5-2.7 ppm.

-

Cyclohexyl Protons (CH₂): A series of complex multiplets between δ 1.2-2.2 ppm, integrating to 8H.

-

Hydroxyl Proton (OH): A broad singlet that can appear over a wide range (δ 1.5-4.0 ppm) and is exchangeable with D₂O.

-

-

¹³C NMR: The proton-decoupled spectrum shows distinct signals for each carbon environment:

-

Aromatic Carbons: Multiple signals between δ 126-145 ppm.

-

Carbinol Carbon (C-OH): A signal around δ 75-78 ppm.

-

Benzylic Carbon (C-Ph): A signal around δ 55-58 ppm.

-

Aliphatic Carbons (Cyclohexyl): Signals in the δ 24-35 ppm range.

-

3.3 Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A peak at m/z = 176, corresponding to the molecular weight of the compound.[9][10]

-

Key Fragments: Common fragments include the loss of water (M-18) at m/z = 158, and fragments corresponding to the phenyl group and cyclohexane ring cleavage.

Field-Proven Synthesis and Purification Protocols

The choice of synthetic route depends on whether a racemic mixture or a specific enantiomer is required.

4.1 Synthesis of Racemic trans-2-Phenyl-1-cyclohexanol

This procedure leverages a copper-catalyzed Grignard reaction, a reliable method for generating the racemic trans-product.

Causality: The Grignard reagent (phenylmagnesium bromide) attacks cyclohexene oxide. The epoxide ring opening is stereoselective, leading predominantly to the trans product. Copper(I) chloride is used as a catalyst to improve the yield and selectivity of the 1,2-addition. The reaction must be conducted under anhydrous conditions as Grignard reagents are strong bases and will be quenched by water.

Step-by-Step Protocol:

-

Apparatus Setup: Equip a 3-L, three-necked, round-bottomed flask with a mechanical stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and maintain a positive nitrogen atmosphere.

-

Grignard Reagent Formation: Charge the flask with magnesium turnings (35.3 g, 1.47 g-atom) and 170 mL of anhydrous tetrahydrofuran (THF).[7]

-

Addition of Bromobenzene: Add a solution of bromobenzene (155 mL, 1.47 mol) in 250 mL of anhydrous THF dropwise to initiate the reaction. Once initiated, add the remaining solution over 1.5 hours to maintain a gentle reflux.[7]

-

Reaction with Epoxide: After the Grignard formation is complete, add an additional 1 L of anhydrous THF and cool the solution to -30 °C (dry ice/acetone bath). Add copper(I) chloride (6.53 g, 0.066 mol).[7]

-

Addition of Cyclohexene Oxide: Add a solution of cyclohexene oxide (101 mL, 1.0 mol) in 100 mL of anhydrous THF dropwise over 1.5 hours, maintaining the temperature below -25 °C.[7]

-

Warming and Quenching: Allow the reaction to warm to 0 °C and stir for an additional 2 hours. Quench the reaction by slowly adding 500 mL of a saturated aqueous ammonium chloride solution.

-

Workup and Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether (2 x 150 mL). Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure to yield the crude product as a light-yellow solid. Purify by recrystallization from pentane or hexanes to yield pure trans-2-phenyl-1-cyclohexanol (typically >80% yield).[7]

4.2 Enantiomeric Resolution via Lipase-Catalyzed Kinetic Resolution

This protocol provides a robust method for separating the racemic mixture into its constituent enantiomers using enzymatic catalysis.

Causality: The enzyme Pseudomonas fluorescens lipase selectively catalyzes the acylation of one enantiomer over the other. In this case, it hydrolyzes the chloroacetate ester of the (–)-enantiomer much faster than the (+)-enantiomer.[2] This difference in reaction rate allows for the separation of the fast-reacting alcohol from the slow-reacting ester.

Caption: Workflow for the enzymatic kinetic resolution of trans-2-Phenyl-1-cyclohexanol.

Step-by-Step Protocol:

-

Esterification: Convert the racemic alcohol to its chloroacetate ester by reacting it with chloroacetyl chloride and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane.[7] Purify the resulting ester by distillation.

-

Enzymatic Hydrolysis: Prepare a buffered solution (e.g., phosphate buffer, pH 7.5). Add the racemic trans-2-phenylcyclohexyl chloroacetate.

-

Addition of Lipase: Add Pseudomonas fluorescens lipase to the mixture and stir vigorously at room temperature. Monitor the reaction progress using TLC or GC (targeting ~50% conversion).

-

Extraction: Once ~50% conversion is reached, extract the entire mixture with diethyl ether. The organic layer will contain the unreacted (+)-ester and the newly formed (–)-alcohol.

-

Separation: Dry the organic layer and remove the solvent. The resulting mixture of the alcohol and ester can be separated. Fractional crystallization from petroleum ether is highly effective, as the (–)-alcohol crystallizes as colorless needles while the (+)-ester remains in the mother liquor.[7]

-

Hydrolysis of the Ester: Take the mother liquor containing the enriched (+)-ester and hydrolyze it using sodium hydroxide in methanol/water to yield the (+)-(1S,2R)-trans-2-phenyl-1-cyclohexanol.[7]

-

Final Purification: Purify both enantiomers via recrystallization to achieve high enantiomeric excess (>99% ee).

Handling, Storage, and Safety

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Storing at room temperature is generally acceptable, though refrigeration (<15°C) in a dark place is recommended for long-term stability.[1][11]

-

Safety: As with all chemicals, handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8]

Conclusion

trans-2-Phenyl-1-cyclohexanol is a cornerstone chiral auxiliary whose utility is grounded in its well-defined physical and stereochemical properties. A thorough understanding of its spectroscopic signature is paramount for quality control, while mastery of its synthetic and resolution protocols enables access to enantiomerically pure material essential for advanced applications in asymmetric synthesis and pharmaceutical development. The data and methodologies presented in this guide serve as a comprehensive resource for scientists leveraging this powerful molecule in their research.

References

-

Wikipedia. (n.d.). trans-2-Phenyl-1-cyclohexanol. Retrieved from [Link]

-

ChemBK. (2024). 2-PHENYL-CYCLOHEXANOL(TRANS). Retrieved from [Link]

-

chemeurope.com. (n.d.). Trans-2-Phenyl-1-cyclohexanol. Retrieved from [Link]

-

Gonzalez, J., Aurigemma, C., & Truesdale, L. (2004). SYNTHESIS OF (+)-(1S,2R)- AND (−)-(1R,2S)-trans-2-PHENYLCYCLOHEXANOL VIA SHARPLESS ASYMMETRIC DIHYDROXYLATION (AD). Organic Syntheses, 79, 93. Retrieved from [Link]

-

Stenutz. (n.d.). trans-2-phenyl-1-cyclohexanol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of trans-2-Phenyl-1-cyclohexanol (CAS 2362-61-0). Retrieved from [Link]

-

Scribd. (n.d.). 1H NMR spectra are shown below for a single diastereomer of 2-phenyl-1-cyclohexanol. Retrieved from [Link]

-

SpectraBase. (n.d.). 13C NMR of (1S,2R)-(+)-trans-2-phenyl-1-cyclohexanol. Retrieved from [Link]

-

PubChem. (n.d.). rel-(1R,2S)-2-Phenylcyclohexanol. Retrieved from [Link]

-

PubChem. (n.d.). (+)-trans-2-Phenylcyclohexanol. Retrieved from [Link]

-

Schwartz, A., Madan, P., Whitesell, J. K., & Lawrence, R. M. (1993). LIPASE-CATALYZED KINETIC RESOLUTION OF ALCOHOLS VIA CHLOROACETATE ESTERS: (−)-(1R,2S)-trans-2-PHENYLCYCLOHEXANOL AND (+)-(1S,2R)-trans-2-PHENYLCYCLOHEXANOL. Organic Syntheses, 72, 75. Retrieved from [Link]

-

NIST WebBook. (n.d.). trans-2-Phenyl-1-cyclohexanol IR Spectrum. Retrieved from [Link]

-

NIST WebBook. (n.d.). trans-2-Phenyl-1-cyclohexanol Mass Spectrum. Retrieved from [Link]

-

SIELC Technologies. (2018). trans-2-Phenyl-1-cyclohexanol. Retrieved from [Link]

-

King, S. B., & Sharpless, K. B. (1994). An efficient synthesis of enantiomerically pure trans-2-phenylcyclohexanol. Tetrahedron Letters, 35(31), 5611-5612. Retrieved from [Link]

-

NIST WebBook. (n.d.). trans-2-Phenyl-1-cyclohexanol Phase change data. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. trans-2-Phenyl-1-cyclohexanol - Wikipedia [en.wikipedia.org]

- 3. Trans-2-Phenyl-1-cyclohexanol [chemeurope.com]

- 4. trans-2-Phenyl-1-cyclohexanol | CAS 2362-61-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. (+)-trans-2-Phenylcyclohexanol | C12H16O | CID 9898975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. TRANS-2-PHENYL-1-CYCLOHEXANOL | 2362-61-0 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chembk.com [chembk.com]

- 9. TRANS-2-PHENYL-1-CYCLOHEXANOL(2362-61-0) IR Spectrum [chemicalbook.com]

- 10. trans-2-Phenyl-1-cyclohexanol [webbook.nist.gov]

- 11. trans-2-Phenyl-1-cyclohexanol | 2362-61-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

Technical Guide: Synthesis of Racemic trans-2-Phenylcyclohexanol

Executive Summary

This guide details the synthesis of racemic trans-2-phenylcyclohexanol, a critical intermediate in organic synthesis and a precursor to the Whitesell chiral auxiliary.[1][2] While various routes exist—including the reduction of 2-phenylcyclohexanone—the ring-opening of cyclohexene oxide with phenylmagnesium bromide (Grignard reagent) catalyzed by copper(I) salts represents the "Gold Standard" for stereochemical control. This method leverages the Fürst-Plattner rule to ensure exclusive trans selectivity via anti-periplanar nucleophilic attack.

Target Audience: Synthetic Chemists, Process Development Scientists. Key Application: Precursor for chiral auxiliaries, fragment synthesis for CNS-active compounds.

Mechanistic Foundation & Stereochemical Control

The Stereochemical Challenge

Synthesizing 2-substituted cyclohexanols presents a stereochemical dichotomy: cis vs. trans.

-

Thermodynamic Control: Reduction of 2-phenylcyclohexanone (e.g., with

) typically yields a mixture of cis and trans isomers, requiring tedious chromatographic separation. -

Kinetic/Mechanistic Control (Preferred): Nucleophilic opening of epoxides is stereospecific.

The Solution: Copper-Catalyzed Epoxide Opening

The reaction between cyclohexene oxide and phenylmagnesium bromide (

-

Role of Copper (CuI): Grignard reagents are "hard" nucleophiles and can act as bases, leading to deprotonation (allylic alcohol formation) or rearrangement. Adding catalytic CuI forms a transient organocuprate species (softer nucleophile), which prefers the

attack on the epoxide carbon. -

Fürst-Plattner Rule: The nucleophile attacks the epoxide in a manner that allows the leaving group (the epoxide oxygen) and the incoming nucleophile to assume a trans-diaxial relationship in the transition state. This dictates the formation of the trans product.

Figure 1: Mechanistic pathway for the copper-catalyzed ring opening of cyclohexene oxide. The anti-periplanar attack ensures trans stereochemistry.

Experimental Protocol: The "Gold Standard" Route

Objective: Synthesis of racemic trans-2-phenylcyclohexanol on a multigram scale. Reference Protocol: Adapted from Organic Syntheses, Coll. Vol. 8, p. 516 [1].[3]

Reagents & Materials Table

| Reagent | Role | Equiv. | Key Property |

| Cyclohexene Oxide | Substrate | 1.0 | Electrophile (Epoxide) |

| Bromobenzene | Reagent | 1.5 | Precursor to PhMgBr |

| Magnesium Turnings | Reagent | 1.5 | Grignard formation |

| Copper(I) Iodide (CuI) | Catalyst | 0.05-0.1 | Promotes |

| THF (Anhydrous) | Solvent | N/A | Solvates Grignard |

| Quench | Excess | Proton source |

Step-by-Step Methodology

Step 1: Preparation of Phenylmagnesium Bromide (PhMgBr)

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar. Maintain a positive pressure of Nitrogen (

) or Argon. -

Activation: Add Mg turnings (1.5 equiv) and a crystal of iodine. Add a small portion of bromobenzene in anhydrous THF to initiate the reaction (observed by turbidity and exotherm).

-

Addition: Dropwise add the remaining bromobenzene (1.5 equiv total) in THF.

-

Completion: Reflux for 1 hour to ensure complete consumption of Mg. Cool to room temperature.

Step 2: Copper-Catalyzed Coupling

-

Cooling: Cool the Grignard solution to

using a dry ice/acetone or cryocooler bath. -

Catalyst Addition: Add Copper(I) Iodide (CuI, 5-10 mol%). Note: The solution will change color (often dark/black), indicating the formation of the active cuprate species.

-

Epoxide Addition: Dissolve cyclohexene oxide (1.0 equiv) in anhydrous THF. Add this solution dropwise to the reaction mixture over 45–60 minutes.

-

Critical Control: Maintain temperature below

during addition to prevent side reactions.

-

-

Reaction: Allow the mixture to warm slowly to

over 2 hours. Monitor by TLC (Silica, 20% EtOAc/Hexanes).

Step 3: Workup & Purification

-

Quench: Carefully pour the reaction mixture into a beaker containing saturated aqueous

and ice. Caution: Exothermic gas evolution. -

Extraction: Extract the aqueous phase 3x with Diethyl Ether or EtOAc.

-

Wash: Wash combined organics with Brine, then dry over anhydrous

. -

Concentration: Filter and concentrate under reduced pressure (Rotovap) to yield a crude oil/solid.

-

Crystallization: Recrystallize the crude solid from boiling pentane or hexanes.

-

Target: White needles.

-

Yield Expectations: 75–85%.

-

Characterization & Validation

To ensure the integrity of the synthesis, you must validate the trans stereochemistry. The most definitive method is

NMR Analysis (Self-Validation)

In the trans-2-phenylcyclohexanol product, the bulky phenyl and hydroxyl groups will prefer the equatorial positions to minimize 1,3-diaxial interactions. Consequently, the protons at C1 and C2 are axial .

| Signal | Chemical Shift ( | Multiplicity | Coupling Constant ( | Interpretation |

| H-1 (CH-OH) | ~3.6 ppm | ddd (approx. td) | Large coupling indicates axial-axial relationship, confirming trans geometry. | |

| H-2 (CH-Ph) | ~2.4 ppm | ddd | Confirms diaxial arrangement with H-1. | |

| Aromatic | 7.1–7.4 ppm | Multiplet | N/A | Phenyl group presence. |

Note: If the cis isomer were present, the

Physical Properties[1][4][5][6]

-

Melting Point: 56–58°C (Racemic trans isomer) [1].[4]

-

Appearance: White crystalline solid.

Purification Workflow Visualization

Figure 2: Downstream processing workflow for the isolation of high-purity trans-2-phenylcyclohexanol.

Safety & Industrial Considerations

-

Exotherm Control: The addition of the epoxide to the cuprate is exothermic. On a large scale, active cooling is mandatory to prevent thermal runaway and regioselectivity loss.

-

Peroxide Formation: Cyclohexene oxide and ethers (THF) can form peroxides. Test solvents prior to use.

-

Copper Disposal: Copper salts are toxic to aquatic life. Aqueous waste from the workup must be segregated and treated as heavy metal waste.

References

-

Schwartz, A.; Madan, P.; Whitesell, J. K.; Lawrence, R. M. (1993).[3] "Lipase-Catalyzed Kinetic Resolution of Alcohols via Chloroacetate Esters: (-)-(1R,2S)-trans-2-Phenylcyclohexanol and (+)-(1S,2R)-trans-2-Phenylcyclohexanol". Organic Syntheses, Coll.[1][3][4] Vol. 8, p. 516.[3] Available at: [Link]

-

Whitesell, J. K.; Chen, H. H.; Lawrence, R. M. (1985).[3] "trans-2-Phenylcyclohexanol.[1][2][3][4][5][6][7][8][9][10] A powerful and readily available chiral auxiliary".[3][4] The Journal of Organic Chemistry, 50(23), 4663–4664.[3] Available at: [Link]

-

National Institute of Standards and Technology (NIST). "trans-2-Phenyl-1-cyclohexanol".[1][2][3][6][7][9][10] NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Trans-2-Phenyl-1-cyclohexanol [chemeurope.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. orgsyn.org [orgsyn.org]

- 6. trans-2-Phenyl-1-cyclohexanol [webbook.nist.gov]

- 7. trans-2-Phenyl-1-cyclohexanol - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. experts.illinois.edu [experts.illinois.edu]

- 10. researchgate.net [researchgate.net]

Technical Monograph: trans-2-Phenyl-1-cyclohexanol (CAS 2362-61-0)

Role: Chiral Auxiliary & Asymmetric Scaffold Common Name: Whitesell’s Auxiliary (Racemic Base)[1]

Executive Summary

trans-2-Phenyl-1-cyclohexanol (CAS 2362-61-0) is a high-value chiral scaffold primarily utilized in asymmetric synthesis.[1] While often sourced as a racemate, its utility lies in its resolution into enantiopure forms [(1S,2R) and (1R,2S)], which function as Whitesell’s Auxiliary .[1] These auxiliaries induce stereochemical control in non-chiral substrates via steric shielding, facilitating high enantiomeric excess (ee) in ene reactions, cycloadditions, and alkylations.[1]

This guide details the physicochemical profile, validated synthesis protocols, enzymatic resolution strategies, and analytical criteria required for the rigorous application of this compound in drug discovery and organic synthesis.[1]

Chemical Identity & Physicochemical Properties[1][2][3]

The thermodynamic stability of the trans-isomer arises from the diequatorial preference of the bulky phenyl and hydroxyl groups in the cyclohexane chair conformation.[1]

Datasheet: Physicochemical Parameters

| Property | Specification |

| CAS Number | 2362-61-0 (Racemate) |

| IUPAC Name | trans-2-Phenylcyclohexan-1-ol |

| Molecular Formula | C₁₂H₁₆O |

| Molecular Weight | 176.26 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 56–58 °C |

| Boiling Point | 152 °C (at 16 mmHg) |

| Solubility | Soluble in CHCl₃, MeOH, Et₂O; Insoluble in H₂O |

| pKa | ~15 (Secondary alcohol) |

| Chirality | Racemic (contains 1S,2R and 1R,2S enantiomers) |

Synthesis & Manufacturing Workflows

The synthesis of CAS 2362-61-0 relies on the regiospecific ring-opening of epoxides.[1] This method is preferred over ketone reduction due to its superior stereocontrol (anti-addition).[1]

Protocol A: Grignard Ring-Opening (Racemate Synthesis)

Objective: Synthesis of (±)-trans-2-phenylcyclohexanol from cyclohexene oxide.[1][2]

Mechanism: Nucleophilic attack of the phenyl anion at the epoxide carbon.[1] The reaction proceeds via an Sɴ2-like mechanism, resulting in inversion of configuration at the attack site, guaranteeing the trans geometry.[1]

-

Reagents:

-

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask under N₂ atmosphere.

-

Addition: Cool PhMgBr solution to -30°C. Add CuI catalyst.

-

Reaction: Dropwise add cyclohexene oxide in anhydrous ether. Maintain temperature < -10°C to prevent polymerization.[1]

-

Workup: Quench with saturated NH₄Cl (exothermic). Extract with Et₂O.[1][2] Wash organic layer with brine.[1][2]

-

Purification: Recrystallize from pentane/hexane.

-

-

Yield Expectations: >85% isolated yield.

-

QC Check: No cis-isomer should be detectable by ¹H NMR (see Section 5).

Protocol B: Enzymatic Resolution (Enantiopure Isolation)

Objective: Separation of the racemate into (1S,2R) and (1R,2S) enantiomers using Lipase PS-30.[1]

Logic: Lipases exhibit high enantioselectivity for the acylation of the (1R,2S) alcohol, leaving the (1S,2R) alcohol unreacted.[1]

-

Reagents:

-

Workflow:

-

Dissolve racemate in TBME.[1] Add vinyl acetate (3.0 equiv).[1]

-

Add Lipase PS-30 (immobilized preferred).[1] Stir at 25°C.

-

Monitoring: Track conversion by HPLC. Stop reaction at exactly 50% conversion.

-

Separation: Filter enzyme.[1] Evaporate solvent.[1] Separate the (1S,2R)-alcohol (unreacted) from the (1R,2S)-acetate (product) via flash column chromatography (Silica gel; Hexane:EtOAc gradient).[1]

-

Hydrolysis: The acetate can be hydrolyzed (K₂CO₃/MeOH) to recover the (1R,2S)-alcohol.[1]

-

Visualization: Synthesis & Resolution Logic

The following diagram illustrates the critical decision points and chemical pathways for generating the racemate and resolving it into high-value chiral auxiliaries.

Caption: Workflow for the synthesis of the racemic scaffold and subsequent enzymatic resolution into enantiopure Whitesell auxiliaries.

Analytical Characterization & Validation

Trustworthiness in chiral chemistry depends entirely on the rigorous validation of stereochemistry.[1]

NMR Spectroscopy (Stereochemical Proof)

The trans-configuration is confirmed by the coupling constant (

-

Conformation: In the stable chair conformation, the bulky Phenyl (C2) and Hydroxyl (C1) groups adopt equatorial positions to minimize 1,3-diaxial interactions.[1]

-

Implication: The protons H1 and H2 are therefore axial .[1]

-

Diagnostic Signal:

Chiral HPLC Method (Enantiomeric Excess)

To determine the optical purity (ee) of resolved fractions.[1]

-

Column: Chiralcel OJ or OJ-H (Daicel).[1]

-

Mobile Phase: Hexane : Isopropanol (90:10).[1]

-

Flow Rate: 0.5 mL/min.

-

Detection: UV @ 254 nm.[1]

-

Retention Times (Approximate):

Applications in Drug Discovery[1]

Whitesell’s Auxiliary

The enantiopure alcohol is esterified to a substrate (e.g., glyoxylate).[1] The bulky phenyl group blocks one face of the substrate, forcing incoming reagents to attack from the opposite side.[1]

-

Target: Synthesis of non-proteinogenic amino acids and chiral lactones.

-

Mechanism: Steric shielding of the Re-face or Si-face depending on the auxiliary enantiomer used.[1]

Pharmacophore Scaffold

The 2-phenylcyclohexanol core mimics the structure of several CNS-active drugs.

-

Opioid Analgesics: Structurally homologous to the scaffold of Tramadol and Venlafaxine (though these are cyclohexanols with different substitution patterns, the lipophilic/hydrophilic balance is similar).[1]

-

Research Use: Used as a fragment in Fragment-Based Drug Design (FBDD) to probe hydrophobic pockets in GPCRs.[1]

Safety & Handling

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1]

-

Storage: Store at room temperature in a dry, well-ventilated area. The compound is not hygroscopic but should be kept away from strong oxidizing agents.[1]

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[1]

References

-

Whitesell, J. K., et al. "Enzymatic resolution of chiral auxiliaries: trans-2-phenylcyclohexanol."[1][5] The Journal of Organic Chemistry, 1986, 51(24), 4779–4780.[1] Link[1]

-

Schwartz, A., et al. "A short efficient preparation of (+) and (-)-trans-2-phenylcyclohexanol."[1] Tetrahedron: Asymmetry, 1992, 3(11), 1365-1368.[1] Link

-

Guidechem. "trans-2-Phenyl-1-cyclohexanol Properties and Safety." Guidechem Chemical Database. Link

-

Organic Syntheses. "Cyclohexanol, 2-phenyl-, (1R-trans)-." Org.[1][5][6] Synth., 1997, 74,[1] 1. Link

Sources

An In-depth Technical Guide to the Characterization of (1R,2S)-2-phenylcyclohexan-1-ol

Abstract

(1R,2S)-2-phenylcyclohexan-1-ol is a chiral alcohol of significant interest in synthetic organic chemistry, primarily utilized as a chiral auxiliary and a building block in the asymmetric synthesis of complex molecules, including pharmaceuticals and natural products.[1][2] Its rigid cyclohexyl backbone and defined stereochemistry provide a powerful platform for inducing stereoselectivity in a wide range of chemical transformations. The precise characterization of this compound is paramount to ensure its stereochemical integrity and purity, which directly impacts the outcome of stereoselective reactions. This guide provides a comprehensive overview of the essential techniques and protocols for the synthesis, purification, and rigorous characterization of the (1R,2S)-enantiomer, intended for researchers and professionals in chemical and pharmaceutical development.

Introduction: The Role of (1R,2S)-2-phenylcyclohexan-1-ol in Asymmetric Synthesis

The efficacy of a chiral auxiliary is contingent on its ability to be easily introduced, effectively direct stereochemistry, and be cleanly removed without racemization. (1R,2S)-2-phenylcyclohexan-1-ol, often referred to as one of Whitesell's auxiliaries, excels in these areas.[3] The trans relationship between the bulky phenyl group and the hydroxyl functional group locks the cyclohexane ring into a preferred chair conformation. The phenyl group typically occupies an equatorial position to minimize steric strain, which in turn orients the hydroxyl group (and any attached reagents) in a predictable spatial arrangement, enabling high diastereoselectivity in reactions at a prochiral center.

The definitive characterization of this molecule is not trivial; it requires a multi-faceted analytical approach to confirm not only its chemical structure but, crucially, its absolute and relative stereochemistry, distinguishing it from its three other stereoisomers: (1S,2R), (1R,2S), and (1S,2S). This guide outlines the gold-standard methodologies for achieving this confirmation.

Enantioselective Synthesis and Purification

The most reliable and scalable syntheses of enantiomerically pure (1R,2S)-2-phenylcyclohexan-1-ol avoid classical resolution of a racemic mixture, instead employing direct asymmetric methods. A highly effective and well-documented procedure involves the Sharpless asymmetric dihydroxylation followed by a selective reduction.[3][4]

Synthetic Rationale and Workflow

The causality behind this two-step approach is rooted in robust and predictable stereocontrol.

-

Sharpless Asymmetric Dihydroxylation (AD): Starting from the achiral olefin 1-phenylcyclohexene, the AD reaction introduces two hydroxyl groups across the double bond in a syn fashion. The choice of the chiral ligand—either (DHQD)₂PHAL or (DHQ)₂PHAL—dictates which face of the alkene is hydroxylated, allowing for the selective synthesis of either the (1R,2R) or (1S,2S) diol with high enantiomeric excess (ee).[4] To obtain the target (1R,2S)-alcohol, the synthesis proceeds via the (1R,2R)-diol intermediate.

-

Selective Monoreduction: The resulting cis-diol possesses two hydroxyl groups: one tertiary (benzylic) at C1 and one secondary at C2. The benzylic hydroxyl group is more sterically hindered and is activated towards hydrogenolysis. Treatment with a hydrogenation catalyst like Raney Nickel selectively removes the C1 hydroxyl group, yielding the desired trans-(1R,2S)-2-phenylcyclohexan-1-ol.[4]

Caption: Enantioselective synthesis of (1R,2S)-2-phenylcyclohexan-1-ol.

Detailed Experimental Protocol

Protocol adapted from Organic Syntheses. [4]

Step A: (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol

-

To a 3-L flask equipped with a mechanical stirrer, add water (375 mL), potassium ferricyanide (247 g, 0.75 mol), anhydrous potassium carbonate (104 g, 0.75 mol), and methanesulfonamide (23.8 g, 0.25 mol).

-

Add the chiral ligand (DHQD)₂PHAL (487 mg, 0.625 mmol) and potassium osmate dihydrate (46 mg, 0.125 mmol).

-

Add 1-phenylcyclohexene (39.55 g, 0.25 mol) followed by tert-butyl alcohol (250 mL).

-

Stir the resulting slurry vigorously at room temperature for 48 hours.

-

After the reaction is complete, add ethyl acetate (250 mL) to dissolve the product. Filter the mixture and separate the aqueous phase.

-

Wash the organic phase with 2 M KOH (2 x 50 mL), dry over MgSO₄, filter, and evaporate the solvent to yield the crude diol as a white solid. The enantiomeric purity should be ≥98% ee.[4]

Step B: (-)-(1R,2S)-trans-2-Phenyl-1-cyclohexanol

-

Caution: Raney Nickel is pyrophoric when dry and must be handled as a slurry under liquid.

-

To a 1-L three-necked flask under a nitrogen atmosphere, charge a slurry of activated W-2 Raney Nickel (approx. 250 g) in ethanol.

-

Add the crude diol from Step A to the flask, using additional ethanol to complete the transfer.

-

Heat the mixture to reflux with vigorous stirring for 5 hours.

-

Cool the mixture to room temperature and carefully filter through a pad of Celite to remove the catalyst. Wash the filter cake thoroughly with ethanol.

-

Evaporate the combined filtrate to yield the crude product. Purify by column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization from hexanes to afford pure (1R,2S)-2-phenylcyclohexan-1-ol as a white crystalline solid.

Physicochemical and Chiroptical Characterization

Once synthesized and purified, the compound must be characterized to confirm its identity and stereochemical integrity. The following properties are key identifiers for the (1R,2S)-enantiomer.

| Property | Value | Source |

| CAS Number | 98919-68-7 | [3] |

| Molecular Formula | C₁₂H₁₆O | [1][5] |

| Molecular Weight | 176.26 g/mol | [1][5] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 63 - 67 °C | [1] |

| Boiling Point | 105 °C @ 3 mmHg | [1] |

| Optical Rotation | [α]²⁰D = -61° to -55° (c=1, MeOH) | [1] |

Optical Rotation: The First Check of Enantiopurity

Polarimetry provides the most direct, albeit non-absolute, confirmation of which enantiomer has been synthesized. The negative sign of the specific rotation is characteristic of the (1R,2S)-enantiomer. The magnitude of the rotation is a strong indicator of enantiomeric purity; values lower than the reported range suggest the presence of the (+)-(1S,2R) enantiomer. This measurement is crucial as a first-pass quality control metric.

Spectroscopic and Chromatographic Analysis

A combination of spectroscopic methods is required to unambiguously determine the chemical structure, while chiral chromatography provides the definitive measure of enantiomeric purity.

Caption: A logical workflow for the comprehensive characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the detailed connectivity and relative stereochemistry of the molecule. The trans configuration is confirmed by analyzing the coupling constants of the protons on C1 and C2.

| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ, ppm) | Multiplicity | Key Coupling (J, Hz) | Assignment |

| Aromatic | 7.20 - 7.40 | m | - | 5H, Phenyl |

| Carbinol | ~3.60 | ddd | J ≈ 11, 9, 4 | 1H, H-1 |

| Benzylic | ~2.40 | ddd | J ≈ 11, 11, 4 | 1H, H-2 |

| Cyclohexyl | 1.20 - 2.10 | m | - | 8H, 4 x CH₂ |

| Hydroxyl | Variable | br s | - | 1H, OH |

Justification of Stereochemistry: The key to confirming the trans stereochemistry lies in the coupling constants for H-1 and H-2. In the preferred chair conformation with an equatorial phenyl group, both H-1 (on the carbon with the OH group) and H-2 (on the carbon with the phenyl group) are in axial positions. This diaxial relationship results in a large coupling constant (J ≈ 11 Hz) between them, which is observable in the multiplicity of both signals. A cis isomer would show a much smaller axial-equatorial or equatorial-equatorial coupling constant (J ≈ 2-5 Hz).

¹³C NMR provides a carbon map of the molecule, confirming the presence of 12 distinct carbon atoms, with characteristic shifts for the aromatic ring, the two stereogenic centers (C-1 and C-2), and the four methylene carbons of the cyclohexane ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of key functional groups.

-

~3600-3200 cm⁻¹ (broad): O-H stretching vibration of the alcohol group.

-

~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretching.

-

~3000-2850 cm⁻¹ (sharp): Aliphatic C-H stretching of the cyclohexane ring.

-

~1600, 1495, 1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

~1060 cm⁻¹: C-O stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 176, corresponding to the molecular formula C₁₂H₁₆O.[6][7]

-

Key Fragments:

-

m/z = 158: [M - H₂O]⁺, loss of water from the alcohol.

-

m/z = 117: Phenyl-CH=CH-CH₂⁺ fragment.

-

m/z = 104: Styrene radical cation.

-

m/z = 91: [C₇H₇]⁺, Tropylium ion, often the base peak.[7]

-

High-Performance Liquid Chromatography (HPLC)

While standard reversed-phase HPLC can confirm the chemical purity of the trans-isomer, it cannot distinguish between the (1R,2S) and (1S,2R) enantiomers.[8] For this, chiral HPLC is mandatory.

Protocol: Enantiomeric Excess (e.e.) Determination by Chiral HPLC

-

Column Selection: Utilize a chiral stationary phase (CSP) designed for separating enantiomers of alcohols or aromatic compounds (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

-

Mobile Phase: A non-polar mobile phase, typically a mixture of hexanes and isopropanol (e.g., 95:5 v/v), is used. The exact ratio must be optimized to achieve baseline separation.

-

Detection: UV detection at a wavelength where the phenyl group absorbs strongly (e.g., 254 nm).

-

Analysis: Inject a small amount of the racemic trans-2-phenylcyclohexanol to determine the retention times of both the (+) and (-) enantiomers. Subsequently, inject the synthesized sample. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

-

Validation: For a successful enantioselective synthesis, the chromatogram of the final product should show a single major peak (>99% of the total area) corresponding to the retention time of the desired (1R,2S)-enantiomer.

Conclusion

The comprehensive characterization of (1R,2S)-2-phenylcyclohexan-1-ol is a critical process that underpins its successful application in asymmetric synthesis. A systematic workflow beginning with a robust enantioselective synthesis is the foundation. This must be followed by a battery of analytical techniques. While physicochemical properties like melting point and optical rotation provide initial confirmation, they are insufficient on their own. Unambiguous structural elucidation is achieved through NMR, IR, and MS. Finally, the crucial parameter of enantiomeric purity must be quantified with precision using chiral HPLC. Adherence to this multi-modal characterization strategy ensures that researchers and drug developers are using a chiral building block of the highest quality and integrity, leading to predictable and successful outcomes in their synthetic endeavors.

References

-

ResearchGate. Synthesis of (+)-(1S,2R)- and (−)-(1R,2S)-trans-2-Phenylcyclohexanol Via Sharpless Asymmetric Dihydroxylation (AD). Available at: [Link].

-

SIELC Technologies. trans-2-Phenyl-1-cyclohexanol. Available at: [Link].

-

Wikipedia. trans-2-Phenyl-1-cyclohexanol. Available at: [Link].

-

Semantic Scholar. Enantiocontrolled Preparation of -Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohex. Available at: [Link].

-

PubChem. rel-(1R,2S)-2-Phenylcyclohexanol. Available at: [Link].

-

PubChem. 2-Phenylcyclohexanol. Available at: [Link].

-

Organic Syntheses. Cyclohexanol, 2-phenyl-, (1R-trans)-. Available at: [Link].

-

PubChem. (+)-trans-2-Phenylcyclohexanol. Available at: [Link].

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. trans-2-Phenyl-1-cyclohexanol - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rel-(1R,2S)-2-Phenylcyclohexanol | C12H16O | CID 102793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Phenylcyclohexanol | C12H16O | CID 15046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. TRANS-2-PHENYL-1-CYCLOHEXANOL(2362-61-0) 1H NMR spectrum [chemicalbook.com]

- 8. trans-2-Phenyl-1-cyclohexanol | SIELC Technologies [sielc.com]

trans-2-Phenyl-1-cyclohexanol molecular weight

An In-depth Technical Guide to trans-2-Phenyl-1-cyclohexanol: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

trans-2-Phenyl-1-cyclohexanol is a chiral alcohol of significant interest in the fields of organic synthesis and drug development. Its rigid cyclohexane backbone and the stereochemical relationship between the hydroxyl and phenyl groups make it a powerful chiral auxiliary. This guide provides a comprehensive overview of the fundamental properties, stereoselective synthesis, and key applications of trans-2-Phenyl-1-cyclohexanol, tailored for researchers, scientists, and professionals in drug development.

Core Molecular and Physical Properties

trans-2-Phenyl-1-cyclohexanol is an organic compound with the chemical formula C₁₂H₁₆O.[1][2] Its structure consists of a cyclohexane ring substituted with a phenyl group and a hydroxyl group on adjacent carbons, with a trans stereochemical relationship.

Molecular Weight and Formula

The molecular weight of trans-2-Phenyl-1-cyclohexanol is a critical parameter for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆O | [2][3][4] |

| Molar Mass | 176.26 g/mol | [3][5][6] |

| Monoisotopic Mass | 176.120115130 Da | [4] |

Physicochemical Properties

The physical state and solubility of trans-2-Phenyl-1-cyclohexanol are important for its handling, storage, and use in reactions.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder/solid | [3] |

| Melting Point | 53-55 °C (racemic) | [6][7] |

| Boiling Point | 152-155 °C at 16 mmHg | [6][7] |

| CAS Number | 2362-61-0 (racemic) | [1][2][6] |

Stereochemistry and Enantiomers

The utility of trans-2-Phenyl-1-cyclohexanol in asymmetric synthesis stems from its chirality. It exists as a pair of enantiomers:

-

(1R,2S)-(-)-trans-2-Phenyl-1-cyclohexanol

-

(1S,2R)-(+)-trans-2-Phenyl-1-cyclohexanol

These enantiomers are crucial for controlling the stereochemical outcome of chemical reactions.[1][3]

Synthesis of Enantiomerically Pure trans-2-Phenyl-1-cyclohexanol

The preparation of enantiomerically pure trans-2-Phenyl-1-cyclohexanol is a key step in its application as a chiral auxiliary. Two widely employed methods are enzymatic kinetic resolution and asymmetric dihydroxylation.

Enzymatic Kinetic Resolution

This method relies on the stereoselective hydrolysis of an ester derivative of racemic trans-2-Phenyl-1-cyclohexanol by a lipase.

Workflow for Enzymatic Kinetic Resolution:

Caption: Workflow for the enzymatic kinetic resolution of trans-2-Phenyl-1-cyclohexanol.

Protocol for Enzymatic Kinetic Resolution: [8]

-

Esterification: Racemic trans-2-phenylcyclohexanol is reacted with chloroacetyl chloride in the presence of a base like 4-dimethylaminopyridine (DMAP) to form the corresponding racemic trans-2-phenylcyclohexyl chloroacetate.

-

Enzymatic Hydrolysis: The racemic chloroacetate ester is then treated with a lipase, such as from Pseudomonas fluorescens. The enzyme selectively hydrolyzes the ester bond of one enantiomer, yielding the corresponding alcohol, while leaving the other enantiomeric ester largely unreacted.

-

Separation: The resulting mixture of the hydrolyzed alcohol and the unreacted ester can be separated by techniques such as fractional crystallization.

-

Hydrolysis of the Remaining Ester: The separated, unreacted ester is then hydrolyzed chemically (e.g., using sodium hydroxide) to yield the other enantiomer of trans-2-Phenyl-1-cyclohexanol.

Sharpless Asymmetric Dihydroxylation

This method involves the osmium-catalyzed asymmetric dihydroxylation of 1-phenylcyclohexene to a diol, followed by selective reduction.[9]

Workflow for Sharpless Asymmetric Dihydroxylation:

Caption: Synthesis of trans-2-Phenyl-1-cyclohexanol via Sharpless Asymmetric Dihydroxylation.

Protocol for Sharpless Asymmetric Dihydroxylation: [9]

-

Asymmetric Dihydroxylation: 1-Phenylcyclohexene is subjected to Sharpless asymmetric dihydroxylation using a catalytic amount of an osmium source and a chiral ligand (e.g., (DHQD)₂PHAL in AD-mix-β or (DHQ)₂PHAL in AD-mix-α) to produce the corresponding enantiomerically enriched cis-1,2-diol.

-

Selective Reduction: The resulting diol is then selectively reduced at the 1-hydroxyl group, typically using Raney nickel, to yield the desired enantiomer of trans-2-Phenyl-1-cyclohexanol.

Spectroscopic Characterization

Confirmation of the structure and purity of trans-2-Phenyl-1-cyclohexanol is typically achieved through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key signals include those for the aromatic protons of the phenyl group, the proton on the carbon bearing the hydroxyl group (carbinol proton), and the protons of the cyclohexane ring.[10]

-

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Expected signals correspond to the carbons of the phenyl ring, the two hydroxyl- and phenyl-substituted carbons of the cyclohexane ring, and the remaining methylene carbons of the cyclohexane ring.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the presence of key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. Absorptions corresponding to C-H bonds (both aromatic and aliphatic) and C=C bonds of the aromatic ring are also expected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.[11]

Applications in Drug Development and Organic Synthesis

The primary application of enantiomerically pure trans-2-Phenyl-1-cyclohexanol is as a chiral auxiliary.[1] It can be temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired stereochemistry has been established, the auxiliary can be cleaved and recovered.

This compound is a valuable intermediate in the synthesis of various pharmaceuticals, especially where specific stereochemistry is critical for efficacy and safety.[12] Its use as a chiral building block allows for the development of enantiomerically pure compounds, which is crucial in drug development.[3] It also finds use in the fragrance and flavor industries.[12]

Safety and Handling

trans-2-Phenyl-1-cyclohexanol is a combustible solid and should be handled with appropriate safety precautions.

-

Hazards: May cause skin and serious eye irritation. May also cause respiratory irritation. It is harmful if swallowed or inhaled.[13]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.[13]

Conclusion

trans-2-Phenyl-1-cyclohexanol is a versatile and powerful tool in the arsenal of the synthetic organic chemist. Its well-defined stereochemistry and the availability of efficient synthetic routes to its enantiomers make it an invaluable chiral auxiliary for the asymmetric synthesis of complex molecules, particularly in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

References

-

Whitesell, J. K., Chen, H. H., & Lawrence, R. M. (1985). trans-2-Phenylcyclohexanol. A powerful and readily available chiral auxiliary. J. Org. Chem., 50(23), 4663–4664. ([Link])

-

NIST. (n.d.). trans-2-Phenyl-1-cyclohexanol. In NIST Chemistry WebBook. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). trans-2-Phenyl-1-cyclohexanol. Retrieved from [Link]

-

chemeurope.com. (n.d.). trans-2-Phenyl-1-cyclohexanol. Retrieved from [Link]

-

PubChem. (n.d.). (+)-trans-2-Phenylcyclohexanol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of trans-2-Phenyl-1-cyclohexanol (CAS 2362-61-0). Retrieved from [Link]

-

Gonzalez, J., Aurigemma, C., & Truesdale, L. (2004). Synthesis of (+)-(1S,2R)- and (−)-(1R,2S)-trans-2-Phenylcyclohexanol via Sharpless Asymmetric Dihydroxylation (AD). Organic Syntheses, 79, 93. ([Link])

-

Schwartz, A., Madan, P., Whitesell, J. K., & Lawrence, R. M. (1993). Lipase-Catalyzed Kinetic Resolution of Alcohols via Chloroacetate Esters: (−)-(1R,2S)-trans-2-Phenylcyclohexanol And (+)-(1S,2R)-trans-2-Phenylcyclohexanol. Organic Syntheses, 72, 75. ([Link])

-

NIST. (n.d.). trans-2-Phenyl-1-cyclohexanol Phase change data. Retrieved from [Link]

-

NIST. (n.d.). trans-2-Phenyl-1-cyclohexanol Mass spectrum (electron ionization). Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexanol. Retrieved from [Link]

Sources

- 1. trans-2-Phenyl-1-cyclohexanol - Wikipedia [en.wikipedia.org]

- 2. trans-2-Phenyl-1-cyclohexanol [webbook.nist.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. (+)-trans-2-Phenylcyclohexanol | C12H16O | CID 9898975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. trans-2-Phenyl-1-cyclohexanol | SIELC Technologies [sielc.com]

- 6. 反-2-苯基-1-环己醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. TRANS-2-PHENYL-1-CYCLOHEXANOL | 2362-61-0 [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. TRANS-2-PHENYL-1-CYCLOHEXANOL(2362-61-0) 1H NMR [m.chemicalbook.com]

- 11. trans-2-Phenyl-1-cyclohexanol [webbook.nist.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. fishersci.com [fishersci.com]

- 14. carlroth.com [carlroth.com]

Solubility Architecture of trans-2-Phenyl-1-cyclohexanol: A Thermodynamic & Mechanistic Guide

Topic: Solubility of trans-2-Phenyl-1-cyclohexanol in Organic Solvents Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

Abstract

This technical guide provides a comprehensive analysis of the solubility profile, thermodynamic behavior, and purification strategies for trans-2-phenyl-1-cyclohexanol (TCH).[1] Widely utilized as a chiral auxiliary and synthetic intermediate, TCH exhibits a solubility landscape governed by its rigid diequatorial conformation and intramolecular OH–

Molecular Architecture & Physicochemical Basis[1]

To predict and manipulate the solubility of trans-2-phenyl-1-cyclohexanol, one must first understand the structural forces dictating its interaction with solvent matrices.[1]

Conformational Locking

Unlike its cis isomer, trans-2-phenyl-1-cyclohexanol adopts a rigid diequatorial chair conformation .[1] The bulky phenyl group (A-value

-

Diequatorial Advantage: Maximizes exposure of the hydrophobic surface area (phenyl + cyclohexyl) to the solvent while minimizing internal steric strain.[1]

-

Intramolecular OH–

Interaction: The equatorial hydroxyl group is positioned gauche to the phenyl ring.[1] Spectroscopic evidence suggests a stabilizing intramolecular hydrogen bond between the hydroxyl proton and the

Physicochemical Property Matrix[1]

| Property | Value | Mechanistic Implication |

| Molecular Weight | 176.26 g/mol | Moderate molar volume; favorable diffusion kinetics.[1] |

| Melting Point | 63–67 °C (Enantiopure)53–57 °C (Racemic) | Solid at RT; amenable to purification by recrystallization.[1] |

| LogP (Oct/Water) | ~2.70 (Calculated) | Lipophilic; prefers organic matrices over aqueous ones.[1] |

| LogS (Water) | -3.18 (Est.) | Poor aqueous solubility (< 1 mg/mL).[1] |

| H-Bond Donors | 1 | Capable of specific solvent interactions (e.g., alcohols).[1] |

Solubility Profiling & Solvent Compatibility[1][2]

The solubility of TCH is best categorized by solvent polarity and the ability to disrupt the crystal lattice (enthalpy of fusion

Solubility Classification Table

| Solvent Class | Specific Solvents | Solubility Status | Thermodynamic Driver |

| Alkanes | Pentane, Hexane, Petroleum Ether | Temperature-Dependent | High solubility at |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent dispersion matches ( |

| Alcohols | Methanol, Ethanol, IPA | High | Solvation via H-bonding ( |

| Esters/Ethers | Ethyl Acetate, THF, Diethyl Ether | High | Dipole-dipole interactions and H-bond acceptance from TCH hydroxyl.[1] |

| Aqueous | Water, Brine | Insoluble | Hydrophobic effect dominates; high energy penalty for cavity formation.[1] |

The Recrystallization Sweet Spot

The most critical solubility characteristic of TCH for researchers is its behavior in non-polar hydrocarbons.[1]

-

Mechanism: At elevated temperatures, the entropic gain (

) of dissolution overcomes the lattice energy.[1] As the temperature drops, the non-polar solvent cannot effectively solvate the polar hydroxyl group (despite the OH– -

Protocol Implication: This behavior makes Petroleum Ether (30–60°C) or Pentane the solvents of choice for purification.[1]

Thermodynamic Modeling & Prediction

For process scale-up, empirical observation must be backed by predictive modeling.[1]

Hansen Solubility Parameters (HSP) Estimation

Using Group Contribution methods (Van Krevelen/Hoftyzer), we estimate the HSP values for TCH. These values predict compatibility: solvents with a "Distance" (

-

Dispersion (

): ~17.5 MPa -

Polarity (

): ~4.5 MPa -

H-Bonding (

): ~11.0 MPa

Interpretation: TCH sits at the boundary of non-polar and moderately polar solvents.[1] It requires solvents with substantial dispersion forces (

Thermodynamic Equilibrium Visualization

The following diagram illustrates the thermodynamic equilibrium governing the dissolution process, highlighting the competition between lattice energy and solvation enthalpy.

Figure 1: Thermodynamic equilibrium of TCH solubility.[1] Dissolution is entropy-driven in non-polar solvents at high temperatures, while lattice energy dominates at low temperatures.[1]

Experimental Methodologies

Protocol: Solubility Determination (Shake-Flask Method)

For precise solubility data generation (e.g., for regulatory filing), use this self-validating protocol.[1]

-

Preparation: Add excess solid TCH to the solvent in a sealed vial.

-

Equilibration: Agitate at a fixed temperature (e.g., 25°C) for 24–48 hours.

-

Sampling: Stop agitation and allow settling for 2 hours. Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to T if T > RT).[1]

-

Quantification: Analyze filtrate via GC-FID or HPLC.

-

Calculation:

(mg/mL).[1]

Protocol: Purification via Recrystallization

This is the standard industry protocol for isolating enantiopure TCH.[1]

-

Dissolution: Dissolve crude TCH in minimum boiling Petroleum Ether (30–60) or Pentane .

-

Ratio: Approx. 2–3 mL solvent per gram of TCH.[1]

-

-

Filtration: Filter hot (if necessary) to remove insoluble impurities (salts).[1]

-

Crystallization:

-

Cool to Room Temperature (25°C) for 3 hours.

-

Cool to 0°C (Ice bath) for 1 hour.

-

Optional: Cool to -20°C for maximum yield.

-

-

Isolation: Filter the resulting colorless needles. Wash with cold (-20°C) pentane.[1]

-

Drying: Vacuum dry at ambient temperature (Caution: TCH can sublime under high vacuum/heat).[1]

Applications in Synthesis & Separation[1]

Chiral Auxiliary Usage

TCH is frequently used to resolve chiral acids or as a controller in asymmetric synthesis.[1]

-

Reaction Solvent: Reactions involving TCH (e.g., esterification) are typically run in DCM or Toluene .[1] These solvents dissolve TCH well and allow for high concentrations, increasing reaction kinetics.[1]

-

Work-up: The lipophilicity of TCH allows for easy extraction into organic phases (Ethyl Acetate) from aqueous quenches.[1]

Workflow Visualization

Figure 2: Standard purification workflow for trans-2-phenyl-1-cyclohexanol, emphasizing solvent switching from extraction (polar/apolar mix) to recrystallization (apolar).[1]

References

-

Whitesell, J. K., et al. (1986).[1] "Enzymatic resolution of racemic trans-2-phenylcyclohexanol." The Journal of Organic Chemistry, 51(25), 4779-4780.[1] Link[1]

-

Schwartz, A., et al. (1990).[1] "Lipase-Catalyzed Kinetic Resolution of Alcohols via Chloroacetate Esters: (-)-(1R,2S)-trans-2-Phenylcyclohexanol." Organic Syntheses, 69, 1. Link

-

Blue, G. N., et al. (2000).[1] "Synthesis of (+)-(1S,2R)- and (-)-(1R,2S)-trans-2-Phenylcyclohexanol via Sharpless Asymmetric Dihydroxylation." Organic Syntheses, 77, 175.[1] Link[1]

-

PubChem. (n.d.).[1] "Compound Summary: trans-2-Phenylcyclohexanol." National Library of Medicine.[1] Link[1]

-

NIST. (n.d.). "trans-2-Phenyl-1-cyclohexanol IR Spectrum." NIST Chemistry WebBook.[1][2] Link[1]

Sources

The Ascendancy of trans-2-Phenyl-1-cyclohexanol: A Technical Guide to a Powerful Chiral Auxiliary

Introduction: The Quest for Practical Asymmetric Control

In the field of stereoselective synthesis, the development of effective and accessible chiral auxiliaries is a cornerstone of modern organic chemistry. These molecular scaffolds temporarily impart chirality to a prochiral substrate, directing subsequent transformations to yield a preponderance of one enantiomer. The ideal auxiliary should be readily available in both enantiomeric forms, induce high levels of stereocontrol, and be easily removed and recovered. It was in this context that trans-2-phenyl-1-cyclohexanol emerged as a significant and highly practical tool for asymmetric synthesis. Introduced in 1985 by J. K. Whitesell, this auxiliary was developed as a more accessible alternative to the then-prevalent but difficult-to-prepare 8-phenylmenthol.[1][2] Its robust performance and straightforward preparation have since cemented its place in the synthetic chemist's toolkit.

This technical guide provides an in-depth exploration of the discovery, synthesis, and application of trans-2-phenyl-1-cyclohexanol as a chiral auxiliary, offering both foundational knowledge and practical, field-proven protocols for researchers, scientists, and drug development professionals.

Genesis and Strategic Design: The Whitesell Auxiliary

The development of trans-2-phenyl-1-cyclohexanol was a direct response to the limitations of existing chiral auxiliaries. While 8-phenylmenthol, introduced by E.J. Corey, demonstrated exceptional stereochemical control, its synthesis was inefficient.[1] Whitesell sought a readily available yet equally effective alternative.[2] The design of trans-2-phenyl-1-cyclohexanol incorporates a rigid cyclohexane backbone that limits conformational flexibility. The key to its efficacy lies in the strategic placement of the phenyl group, which acts as a bulky stereodirecting group, effectively shielding one face of a tethered prochiral substrate.

Synthesis and Enantiomeric Resolution: Accessing the Chiral Scaffolds

A significant advantage of trans-2-phenyl-1-cyclohexanol is the availability of well-established and scalable routes to both of its enantiomers. The two primary and most effective methods for obtaining the enantiomerically pure auxiliary are enzymatic kinetic resolution and asymmetric dihydroxylation.

Enzymatic Kinetic Resolution

One of the earliest and most practical methods for resolving racemic trans-2-phenyl-1-cyclohexanol involves enzymatic hydrolysis. This method, also developed by Whitesell, leverages the stereoselectivity of lipases.[3][4]

Protocol 1: Lipase-Catalyzed Kinetic Resolution [5]

-

Esterification: The racemic trans-2-phenyl-1-cyclohexanol is first converted to its corresponding chloroacetate ester.

-

Enzymatic Hydrolysis: The racemic chloroacetate is then subjected to hydrolysis using a lipase, such as from Pseudomonas fluorescens. The enzyme selectively hydrolyzes the ester of one enantiomer, leaving the other enantiomer's ester intact.[3][4]

-

Separation: The resulting mixture of the alcohol (one enantiomer) and the unreacted ester (the other enantiomer) can be readily separated.

-

Hydrolysis of the Remaining Ester: The separated ester is then hydrolyzed under basic conditions to afford the other enantiomer of the alcohol.

Sharpless Asymmetric Dihydroxylation

A highly efficient and enantioselective route to trans-2-phenyl-1-cyclohexanol starts from 1-phenylcyclohexene using the Sharpless asymmetric dihydroxylation.[3][4][6] This method allows for the direct synthesis of a specific enantiomer of the corresponding diol, which is then converted to the desired chiral auxiliary.

Protocol 2: Synthesis via Sharpless Asymmetric Dihydroxylation [6]

-

Asymmetric Dihydroxylation: 1-Phenylcyclohexene is treated with a catalytic amount of osmium tetroxide in the presence of a chiral ligand (a derivative of dihydroquinidine or dihydroquinine) and a stoichiometric oxidant (e.g., potassium ferricyanide). The choice of ligand dictates which enantiomer of the diol is formed.

-

Selective Reduction: The resulting cis-diol is then selectively reduced at the 1-hydroxyl group. This is typically achieved using a reagent like Raney nickel.[3][4]

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Enzymatic Resolution | Racemic trans-2-phenyl-1-cyclohexanol | Lipase (e.g., from Pseudomonas fluorescens) | Scalable, uses readily available enzymes | A resolution process (max 50% yield for each enantiomer), requires esterification and subsequent hydrolysis steps |

| Sharpless AD | 1-Phenylcyclohexene | OsO₄ (cat.), chiral ligand, NMO | High enantioselectivity, direct synthesis of a specific enantiomer | Use of toxic and expensive osmium tetroxide |

Mechanism of Stereochemical Control: A Visualized Explanation

The stereodirecting power of trans-2-phenyl-1-cyclohexanol stems from its ability to create a highly biased steric environment around the reaction center. When attached to a prochiral substrate, the bulky phenyl group effectively blocks one face of the molecule, forcing an incoming reagent to approach from the less hindered face.

Caption: Mechanism of stereocontrol.

Applications in Asymmetric Synthesis: The Ene Reaction and Beyond

trans-2-Phenyl-1-cyclohexanol has proven to be a versatile chiral auxiliary in a variety of asymmetric transformations. Its most notable success has been in the glyoxylate-ene reaction.

The Glyoxylate-Ene Reaction: A Case Study

In the ene reaction of glyoxylate esters derived from trans-2-phenyl-1-cyclohexanol, high levels of diastereoselectivity are achieved. This reaction is particularly useful for the synthesis of α-hydroxy esters, which are valuable building blocks in natural product synthesis.

Protocol 3: Asymmetric Ene Reaction of a Glyoxylate Ester

-

Ester Formation: The glyoxylate ester of enantiomerically pure trans-2-phenyl-1-cyclohexanol is prepared.

-

Ene Reaction: The glyoxylate ester is then reacted with an alkene in the presence of a Lewis acid catalyst (e.g., tin(IV) chloride). The chiral auxiliary directs the approach of the alkene, leading to the formation of one diastereomer in high excess.

-

Auxiliary Cleavage: The chiral auxiliary is subsequently removed, typically by hydrolysis or reduction, to yield the enantiomerically enriched α-hydroxy ester.

Caption: Experimental workflow.

Conclusion: An Enduring Legacy in Asymmetric Synthesis

trans-2-Phenyl-1-cyclohexanol stands as a testament to the power of rational design in the development of chiral auxiliaries. Its ease of preparation, high stereodirecting ability, and recyclability have made it a valuable tool for synthetic chemists. The principles demonstrated by its efficacy continue to inform the design of new and even more efficient chiral controllers. This guide has provided a comprehensive overview of its discovery, synthesis, and application, underscoring its enduring importance in the pursuit of enantiomerically pure molecules for research, medicine, and materials science.

References

-

Gonzalez, J., Aurigemma, C., & Truesdale, L. (2004). SYNTHESIS OF (+)-(1S,2R)- AND (−)-(1R,2S)-trans-2-PHENYLCYCLOHEXANOL VIA SHARPLESS ASYMMETRIC DIHYDROXYLATION (AD). Organic Syntheses, 79, 93. [Link][6]

-

Whitesell, J. K., & Lawrence, R. M. (1986). Practical Enzymatic Resolution of Chiral Auxiliaries - Enantiomerically Pure trans-2-Phenylcyclohexanol and trans-2-(a-Cumyl)cyclohexanol. CHIMIA International Journal for Chemistry, 40(9), 318-321. [Link][2]

-

Schwartz, A., Madan, P., Whitesell, J. K., & Lawrence, R. M. (1993). LIPASE-CATALYZED KINETIC RESOLUTION OF ALCOHOLS VIA CHLOROACETATE ESTERS: (−)-(1R,2S)-trans-2-PHENYLCYCLOHEXANOL AND (+)-(1S,2R)-trans-2-PHENYLCYCLOHEXANOL. Organic Syntheses, 72, 85. [Link][5]

-

Whitesell, J. K., Chen, H. H., & Lawrence, R. M. (1985). trans-2-Phenylcyclohexanol. A powerful and readily available chiral auxiliary. The Journal of Organic Chemistry, 50(23), 4663–4664. [Link][7]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. chimia.ch [chimia.ch]

- 3. trans-2-Phenyl-1-cyclohexanol - Wikipedia [en.wikipedia.org]

- 4. Trans-2-Phenyl-1-cyclohexanol [chemeurope.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

theoretical studies of trans-2-Phenyl-1-cyclohexanol conformation

An In-Depth Technical Guide to the Theoretical Conformational Analysis of trans-2-Phenyl-1-cyclohexanol

Abstract

The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, with profound implications for molecular recognition, reactivity, and pharmacology. trans-2-Phenyl-1-cyclohexanol is a molecule of significant interest, serving as a valuable chiral auxiliary in asymmetric synthesis.[1][2] Its efficacy is intrinsically linked to its three-dimensional structure and conformational preferences. This technical guide provides a comprehensive exploration of the theoretical methodologies used to study the conformation of trans-2-Phenyl-1-cyclohexanol. We delve into the fundamental principles governing its stereoisomerism, detail a robust computational workflow using Density Functional Theory (DFT), and interpret the resulting data to provide a clear picture of its structural dynamics. This document is intended for researchers, chemists, and drug development professionals who leverage computational tools to understand and predict molecular behavior.

Introduction: The Primacy of Conformation

The specific spatial arrangement of atoms in a molecule, its conformation, is a critical determinant of its physical and chemical properties. For cyclic systems like cyclohexane, the conformational preferences dictate the orientation of substituents, which in turn governs steric and electronic interactions.

The Cyclohexane Chair: A Dynamic Framework

The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation to minimize both angle strain and torsional strain.[3] In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).[4] These two states are in dynamic equilibrium through a process known as a "chair flip," where all axial substituents become equatorial and vice versa.[4] Generally, steric strain, particularly 1,3-diaxial interactions, makes the equatorial position energetically more favorable for most substituents.[5][6]

trans-2-Phenyl-1-cyclohexanol: A Case Study in Stereochemical Control